3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine
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Overview
Description
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is a heterocyclic compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 g/mol . This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and a chlorine atom at the 3-position. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine typically involves the reaction of 5,6,7,8-Tetrahydro-2H-pyrido[4,3-C]pyridazin-3-one with maleic acid . The reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent and catalyst, followed by purification steps to isolate the compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine hydrochloride
- 3-Chloro-5H,6H,7H,8H-pyrido[4,3-C]pyridazine-6-carboxylic acid tert-butyl ester
Uniqueness
3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine is unique due to its specific structural features, including the fused pyridazine and pyridine rings and the chlorine atom at the 3-position
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-3-5-4-9-2-1-6(5)10-11-7/h3,9H,1-2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJUPDQYZZRFSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503335 |
Source
|
Record name | 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45882-63-1 |
Source
|
Record name | 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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